molecular formula C2H6B2O3 B3258889 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane CAS No. 31083-12-2

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane

Cat. No. B3258889
CAS RN: 31083-12-2
M. Wt: 99.69 g/mol
InChI Key: HKGNBWDTFRRQQZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane is a chemical compound with the molecular formula C2H6B2O3 . It is also known by its English name 1,2,4,3,5-Trioxadiborolane, 3,5-dimethyl- .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 13 bonds, including 7 non-H bonds and 1 five-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Scientific Research Applications

Reactions with Secondary Amines

Research on 3,5-Dimethyl-1,2,4,3,5-trithiadiborolane, a related compound, has revealed its reactivity with secondary amines. This reaction produces various compounds including Diorganylamino(sulfhydryl)boranes. These findings provide insights into the potential chemical versatility of compounds like 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane in forming complex organic molecules (Nöth & Taeger, 2010).

Heterocycle Formation

Another study focused on the synthesis and characterization of S- and Se-containing Boron heterocycles, including variants of 3,5-Dimethyl-1,2,4,3,5-dithiazdiborolidine. Such research indicates the potential of this compound in forming heterocyclic compounds with diverse applications in organic chemistry and materials science (Habben & Meller, 1986).

properties

IUPAC Name

3,5-dimethyl-1,2,4,3,5-trioxadiborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6B2O3/c1-3-5-4(2)7-6-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGNBWDTFRRQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OO1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6B2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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